methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Properties
CAS No. |
921873-77-0 |
|---|---|
Molecular Formula |
C24H20N4O5 |
Molecular Weight |
444.447 |
IUPAC Name |
methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |
InChI Key |
CGWVYVSCRDMKMV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The process begins
Biological Activity
Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered interest for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core with a benzyl group and an acetamido substituent. Its molecular formula is , and it has a molecular weight of approximately 406.44 g/mol. The structure is significant for its ability to interact with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in disease pathways, which may lead to therapeutic benefits in conditions such as cancer and inflammation .
2. Anticancer Properties
Several studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives of pyridopyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's mechanism likely involves the disruption of key signaling pathways in malignant cells.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation . Such activities suggest its potential use in treating inflammatory diseases.
The exact mechanism through which this compound exerts its effects involves binding to specific molecular targets, including enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor functions, thereby influencing various biological pathways .
Case Study: Anticancer Activity
A study conducted on the derivative's effects on human cancer cell lines demonstrated significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The compound exhibited a dose-dependent response, indicating its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound involves several chemical reactions including:
- Condensation Reactions : To form the pyridopyrimidine core.
- Acetylation : To introduce the acetamido group.
- Benzylation : To attach the benzyl substituent.
These methods are crucial for obtaining the desired purity and yield necessary for biological testing .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this compound?
The synthesis involves:
- Pyrido[3,2-d]pyrimidine core formation : Condensation of substituted pyrimidine and pyridine derivatives under acidic/basic conditions.
- Amidation : Coupling the core with methyl 4-aminobenzoate using EDCI/HOBt as coupling agents in solvents like DMF or acetonitrile .
- Optimization : Reaction yields improve with precise temperature control (e.g., 0–5°C for sensitive steps) and anhydrous solvents. Catalytic amounts of DMAP enhance acylation efficiency .
Q. Which characterization techniques are essential to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and amide bond formation (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 480.905) .
- HPLC : Purity analysis (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What are the common chemical reactions this compound undergoes?
- Oxidation : The pyrimidine ring’s sulfur or oxygen atoms react with HO or mCPBA to form sulfoxides or epoxides .
- Reduction : Pd/C-catalyzed hydrogenation reduces nitro or ketone groups .
- Substitution : Methoxy or benzyl groups can be replaced via nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent Variation : Modifying the benzyl or benzoate groups alters interactions with biological targets. For example:
| Substituent (R) | Biological Activity | Source |
|---|---|---|
| 4-Fluorophenyl | Improved enzyme inhibition | |
| 3-Trifluoromethyl | Enhanced cytotoxicity | |
| 4-Methoxybenzyl | Increased solubility |
- Bioisosteric replacements : Replacing the pyrido-pyrimidine core with thieno-pyrimidine improves metabolic stability .
Q. What computational methods are used to predict reactivity and optimize reaction pathways?
- Density Functional Theory (DFT) : Calculates transition states and intermediates for key reactions (e.g., amidation energy barriers) .
- ICReDD’s Reaction Path Search : Combines quantum chemical calculations (e.g., Gaussian 09) with machine learning to narrow optimal conditions (e.g., solvent polarity, catalysts) .
Q. How can conflicting bioactivity data from different assays be resolved?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).
- Solubility Correction : Adjust DMSO concentration (<1%) to avoid false negatives in cell-based assays .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that skew results .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with target proteins (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (e.g., k = 1.2 × 10 Ms) .
- X-ray Crystallography : Resolves 3D binding modes (e.g., hydrogen bonds with ATP-binding pockets) .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Multi-Technique Cross-Check : Compare NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing regioisomers via C NMR shifts) .
- Deuterium Exchange Experiments : Identify labile protons (e.g., amide NH) to confirm hydrogen bonding patterns .
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Purification : Flash chromatography after each step removes side products.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate before decomposition .
- Microwave-Assisted Synthesis : Reduces reaction time for slow steps (e.g., cyclization from 24h to 2h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
